molecular formula C16H24N2O4 B13332391 Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate

Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate

Cat. No.: B13332391
M. Wt: 308.37 g/mol
InChI Key: MCKRQLBSCDUDTQ-UHFFFAOYSA-N
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Description

Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research. This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Carbamate: The protected amino group is then reacted with benzyl chloroformate and methylamine to form the desired carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The benzyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Various nucleophiles can be used to substitute the benzyl group, depending on the desired product.

Major Products Formed

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Substituted Carbamates: Substitution reactions yield various substituted carbamates.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be used in the study of enzyme inhibitors or as a building block for biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Carbamate: Lacks the Boc-protected amino group and methyl group.

    N-(2-boc-aminoethyl)-n-(methyl)carbamate: Lacks the benzyl group.

    Methyl Carbamate: Lacks both the benzyl and Boc-protected amino groups.

Uniqueness

Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate is unique due to the presence of both the Boc-protected amino group and the benzyl group, which can provide specific reactivity and functionality in synthetic and biological applications.

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

benzyl N-methyl-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-14(19)17-10-11-18(4)15(20)21-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,17,19)

InChI Key

MCKRQLBSCDUDTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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